molecular formula C27H36N2OS2 B1440033 2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1235439-47-0

2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1440033
CAS No.: 1235439-47-0
M. Wt: 468.7 g/mol
InChI Key: WUISKZHNLHQARM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a dodecylsulfanyl group at position 2, a phenyl ring at position 5, and an allyl (prop-2-en-1-yl) substituent at position 2. The compound is commercially available as a building block for pharmaceutical and materials research .

Properties

IUPAC Name

2-dodecylsulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2OS2/c1-3-5-6-7-8-9-10-11-12-16-20-31-27-28-25-24(26(30)29(27)19-4-2)23(21-32-25)22-17-14-13-15-18-22/h4,13-15,17-18,21H,2-3,5-12,16,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUISKZHNLHQARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a multi-step synthetic route involving:

  • Construction of the thieno[2,3-d]pyrimidin-4-one core.
  • Introduction of the phenyl substituent at the 5-position.
  • Installation of the prop-2-en-1-yl group at the 3-position.
  • Attachment of the dodecylsulfanyl substituent at the 2-position through a thioether linkage.

This approach often employs condensation reactions, nucleophilic substitutions, and alkylation steps under controlled conditions.

Stepwise Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core

  • The core is commonly synthesized by cyclization reactions starting from substituted thiophene derivatives such as 2-aminothiophene-3-carbonitrile or related precursors.
  • Refluxing these precursors with formic acid or formamide derivatives under anhydrous conditions promotes ring closure to form the pyrimidinone ring.
  • Reaction times typically range from 16 to 18 hours, with monitoring by thin-layer chromatography (TLC) to ensure completion.

Introduction of the Phenyl Group at the 5-Position

  • The phenyl substituent can be introduced via electrophilic aromatic substitution or by using phenyl-substituted thiophene precursors.
  • Alternatively, Suzuki or Stille cross-coupling reactions may be employed if halogenated intermediates are available, enabling palladium-catalyzed coupling with phenylboronic acids or stannanes.

Installation of the Prop-2-en-1-yl (Allyl) Group at the 3-Position

  • Alkylation at the 3-position is achieved by reacting the thienopyrimidinone intermediate with allyl halides (e.g., allyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
  • The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (room temperature to 60°C).

Attachment of the Dodecylsulfanyl Group at the 2-Position

  • The 2-position sulfanyl substitution involves nucleophilic substitution of a suitable leaving group (e.g., halogen) by dodecylthiolate anion.
  • The dodecylthiolate is generated in situ by deprotonation of dodecanethiol with a strong base such as sodium hydride or sodium ethoxide.
  • The reaction proceeds in anhydrous solvents like tetrahydrofuran (THF) or DMF under inert atmosphere to prevent oxidation.
  • The reaction temperature is generally maintained between ambient and 80°C to optimize yield and minimize side reactions.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Solvent Temperature Time Notes
1 Cyclization 2-aminothiophene-3-carbonitrile + formic acid Formic acid Reflux (100-110°C) 16-18 hours Anhydrous conditions preferred
2 Phenyl substitution Phenyl-substituted precursor or Pd-catalyzed coupling DMF, toluene 80-100°C 6-12 hours Use Pd catalysts for cross-coupling
3 Allylation Allyl bromide + base (K2CO3/NaH) DMF/DMSO RT to 60°C 4-8 hours Monitor by TLC
4 Thioether formation Dodecanethiol + base (NaH/NaOEt) + halogenated intermediate THF/DMF RT to 80°C 6-12 hours Inert atmosphere recommended

Purification Techniques

  • The crude product is typically purified by column chromatography on silica gel using gradients of hexane and ethyl acetate.
  • Further purification can be achieved by recrystallization from ethanol/water mixtures to obtain high purity.
  • Purity and identity are confirmed by spectroscopic methods such as ¹H NMR , ¹³C NMR , IR spectroscopy , and mass spectrometry .

Research Findings and Yield Data

  • Analogous thienopyrimidine derivatives synthesized via similar routes report yields ranging from 70% to 85% after purification.
  • The presence of long alkyl chains (dodecyl) can influence solubility and reaction kinetics, necessitating optimization of solvent polarity.
  • Reaction monitoring by TLC and HPLC is critical to prevent over-alkylation or decomposition.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Expected Yield (%) Comments
Core cyclization 2-aminothiophene-3-carbonitrile + formic acid Reflux, 16-18 h 75-80 High purity starting material essential
Phenyl group introduction Phenyl precursor or Pd catalyst + phenylboronic acid 80-100°C, 6-12 h 70-85 Pd-catalyzed coupling preferred
Allyl group alkylation Allyl bromide + base RT-60°C, 4-8 h 75-80 Controlled base addition avoids side reactions
Dodecylsulfanyl substitution Dodecanethiol + base RT-80°C, 6-12 h 70-80 Inert atmosphere and dry solvents critical

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the dodecylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thieno[2,3-d]pyrimidine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

The compound 2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound belongs to the thieno[2,3-d]pyrimidine family, characterized by its thieno and pyrimidine rings, which contribute to its chemical reactivity and biological properties. Its molecular formula is C23H24N4O2S2C_{23}H_{24}N_4O_2S^2, with a molecular weight of 452.59 g/mol .

Structural Features

  • Dodecylsulfanyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Phenyl Group : Often associated with various biological activities, including anticancer properties.
  • Prop-2-en-1-yl Moiety : May contribute to the compound's reactivity in various chemical reactions.

Pharmaceutical Development

The compound is being investigated for its potential therapeutic applications, particularly in oncology. The thieno[2,3-d]pyrimidine derivatives have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Anticancer Activity

A study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of DNA synthesis and cell cycle arrest at the G1 phase .

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial activity against a range of pathogens. The presence of the dodecylsulfanyl group may enhance this activity by disrupting microbial membranes.

Data Table: Antimicrobial Efficacy

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Cosmetic Applications

Due to its potential antioxidant properties, this compound could be explored in cosmetic formulations aimed at skin protection and anti-aging. The sulfanyl group may contribute to reducing oxidative stress in skin cells.

Case Study: Skin Protection

A formulation containing thieno[2,3-d]pyrimidine derivatives was tested for its ability to protect skin cells from UV-induced damage. Results indicated a reduction in reactive oxygen species (ROS) levels, suggesting a protective effect against photoaging .

Material Science

The unique properties of this compound have led to its exploration in developing new materials, particularly in coatings and polymers where enhanced durability and resistance to environmental factors are desired.

Mechanism of Action

The mechanism of action of 2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thieno[2,3-d]pyrimidine core can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Thieno[2,3-d]pyrimidin-4-one derivatives are distinguished by substituents at positions 2, 3, and 3. Key analogs and their properties include:

Compound Name Substituents Key Features Reference
Target Compound 2-dodecylsulfanyl, 3-allyl, 5-phenyl High lipophilicity due to long alkyl chain; potential for hydrophobic interactions
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 2-benzylsulfanyl, 3-allyl, 5-(4-fluorophenyl) Fluorine enhances electronegativity; benzylsulfanyl offers moderate hydrophobicity
3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one 2-sulfanylidene, 3-isobutyl, 5-phenyl Sulfanylidene group increases hydrogen-bonding potential; shorter alkyl chain reduces lipophilicity
1H-Thieno[2,3-d]pyrimidin-4-one No substituents Simplest analog; serves as a scaffold for functionalization

Key Observations :

  • The dodecylsulfanyl group in the target compound significantly increases molecular weight (~494.7 g/mol) compared to analogs with shorter chains (e.g., benzylsulfanyl: ~423.5 g/mol) .
  • Fluorine substitution in the 4-fluorophenyl analog () may improve metabolic stability and bioavailability via reduced oxidative metabolism .
  • Sulfanylidene groups () can enhance binding to metal ions or polar biological targets, contrasting with the non-polar dodecylsulfanyl chain .

Challenges and Limitations

  • Solubility : The dodecylsulfanyl chain may reduce aqueous solubility, complicating formulation.
  • Synthetic Complexity : Introducing long alkyl chains requires precise control to avoid side reactions.

Biological Activity

2-(Dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its molecular formula C15H12N2OS2C_{15}H_{12}N_2OS_2 and a molecular weight of approximately 300.40 g/mol. Its structure features a thieno[2,3-d]pyrimidine core with various substituents that enhance its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. The synthesis of a series of thieno[2,3-d]pyrimidine derivatives demonstrated that compounds with similar structures exhibit potent growth inhibition against various cancer cell lines.

Case Study: NCI 60 Cell Lines

In a study assessing the inhibitory activity against 60 human tumor cell lines, certain derivatives showed remarkable potency:

CompoundTGI (µM)GI50 (µM)LC50 (µM)
2016.23.350.1
2367.76.6100

Compounds 20 and 23 exhibited better activity than the standard drug 5-fluorouracil, indicating their potential as effective antitumor agents .

The mechanism through which these compounds exert their antitumor effects primarily involves the inhibition of the dihydrofolate reductase (DHFR) enzyme. DHFR is crucial for DNA synthesis in rapidly dividing cancer cells.

Binding Mechanism

The binding of thieno[2,3-d]pyrimidines to DHFR mimics folic acid binding but operates in a "flipped" mode. This unique interaction allows for selective targeting of tumor cells over normal cells due to the higher expression of folate receptors in cancerous tissues .

Additional Biological Activities

Beyond antitumor effects, thieno[2,3-d]pyrimidine derivatives have been evaluated for other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
  • Analgesic Activity : Preliminary evaluations indicate potential pain-relieving properties.
  • Antimicrobial Properties : Certain compounds within this class have demonstrated efficacy against various microbial strains .

Synthesis and Optimization

The synthesis of this compound typically involves microwave-assisted techniques that enhance yield and reduce reaction times. The structural optimization of these compounds is ongoing to improve their pharmacological profiles and minimize toxicity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare thieno[2,3-d]pyrimidin-4-one derivatives like this compound?

Answer:
The synthesis typically involves cyclocondensation of substituted thiophene precursors with urea/thiourea derivatives under acidic or basic conditions. For example:

  • Cyclocondensation : Reacting 2-aminothiophene-3-carboxylates with urea in glacial acetic acid under reflux yields the pyrimidinone core .
  • Substituent Introduction : Alkylation or sulfanylation (e.g., dodecylsulfanyl groups) is achieved via nucleophilic substitution using alkyl halides/thiols in polar aprotic solvents like DMF .
  • Functionalization : The prop-2-en-1-yl (allyl) group can be introduced via Mitsunobu reaction or palladium-catalyzed coupling .

Advanced: How can conflicting crystallographic data for thieno[2,3-d]pyrimidin-4-one derivatives be resolved?

Answer:
Discrepancies in reported crystal structures often arise from disordered substituents or twinning. Key strategies include:

  • SHELX Refinement : Use SHELXL for high-resolution data refinement, applying restraints for disordered alkyl chains (e.g., dodecylsulfanyl groups) .
  • Twinned Data Handling : For twin domains, employ HKLF5 format in SHELX to model overlapping reflections .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or overfitting .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H/13^13C NMR confirms substituent positions (e.g., allyl protons at δ 5.0–6.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, especially for sulfanyl and allyl groups .
  • X-ray Diffraction : Single-crystal X-ray resolves spatial arrangement, critical for confirming regiochemistry .

Advanced: What reaction conditions optimize the introduction of the dodecylsulfanyl group in thieno[2,3-d]pyrimidin-4-one systems?

Answer:
Key parameters include:

  • Solvent Choice : Use DMF or THF to enhance nucleophilicity of the thiolate intermediate .
  • Temperature Control : Reactions at 60–80°C prevent side reactions (e.g., oxidation of –SH to –S–S–) .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve solubility of long-chain thiols .

Basic: How is purity assessed after synthesizing this compound?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .
  • Melting Point Analysis : Sharp melting ranges (>2°C deviation suggests impurities) .
  • Elemental Analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Advanced: Which computational methods validate the electronic properties of the thieno[2,3-d]pyrimidin-4-one core?

Answer:

  • DFT Calculations : Gaussian or ORCA software predicts HOMO/LUMO energies, explaining reactivity (e.g., electrophilic substitution at C5) .
  • Molecular Dynamics : Simulate solvation effects on the allyl group’s conformational flexibility .
  • Docking Studies : Predict binding interactions with biological targets (e.g., kinase active sites) .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50}) using fluorescence-based substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How does the dodecylsulfanyl substituent influence pharmacokinetic properties?

Answer:

  • Lipophilicity : The C12 chain increases log P, enhancing membrane permeability but reducing aqueous solubility (measure via shake-flask method) .
  • Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) show prolonged half-life due to reduced CYP450-mediated oxidation .
  • Toxicity : Hemolytic assays (e.g., RBC lysis) assess surfactant-like effects of long alkyl chains .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

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